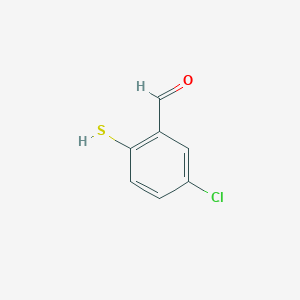

5-Chloro-thiosalicylaldehyde

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H5ClOS |

|---|---|

Molecular Weight |

172.63 g/mol |

IUPAC Name |

5-chloro-2-sulfanylbenzaldehyde |

InChI |

InChI=1S/C7H5ClOS/c8-6-1-2-7(10)5(3-6)4-9/h1-4,10H |

InChI Key |

KXROLIMITWZWPJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C=O)S |

Origin of Product |

United States |

Chemical Reactivity and Derivatization of 5 Chloro Thiosalicylaldehyde

Condensation Reactions

Formation of Schiff Bases with Primary Amines

5-Chloro-thiosalicylaldehyde, also known as 5-chloro-2-mercaptobenzaldehyde, readily undergoes condensation reactions with a variety of primary amines to form Schiff bases. nih.gov This reaction involves the nucleophilic attack of the primary amine on the carbonyl carbon of the aldehyde, followed by the elimination of a water molecule to form a characteristic azomethine or imine group (-C=N-). ekb.egjetir.org The resulting Schiff bases are often stable, crystalline solids. asianpubs.org

The versatility of this reaction allows for the synthesis of a wide array of Schiff base ligands by varying the structure of the primary amine. Both aliphatic and aromatic amines can be used, leading to Schiff bases with diverse electronic and steric properties. nih.govinternationaljournalcorner.com For instance, reactions have been successfully carried out with substituted anilines, such as 4-nitroaniline and 4-chloroaniline, as well as with more complex amines like 2-(2-aminophenyl)-1H-benzimidazole. jetir.orgasianpubs.orgresearchgate.net The general reaction is typically performed by refluxing equimolar amounts of this compound and the respective primary amine in a suitable solvent, such as ethanol. jetir.org

The Schiff bases derived from aromatic aldehydes like this compound are generally more stable compared to those derived from aliphatic aldehydes, which have a tendency to polymerize. ekb.eginternationaljournalcorner.com This stability is attributed to the conjugation between the aromatic ring and the azomethine group. The resulting Schiff base ligands are of significant interest in coordination chemistry due to their ability to form stable complexes with various transition metal ions. researchgate.netnih.gov

Table 1: Examples of Schiff Bases Synthesized from this compound

| Primary Amine | Resulting Schiff Base Name | Solvent |

|---|---|---|

| 4-Nitroaniline | (4-nitrophenyl)-5-chlorosalicylaldehydeimine | Ethanol |

| 2-(2-Aminophenyl)-1H-benzimidazole | 2-[(Z)-{(2-(1H-Benzimidazol-2-yl)phenyl]imino}methyl]-4-chlorophenol | Not Specified |

| Various Primary Amines | A series of 26 different Schiff bases were synthesized. nih.gov | Not Specified |

Influence of Reaction Conditions on Schiff Base Formation (e.g., pH, catalytic systems)

The formation of Schiff bases from this compound is significantly influenced by the reaction conditions, particularly pH and the presence of catalysts. The reaction rate and yield can be optimized by carefully controlling these parameters.

pH: The pH of the reaction medium plays a crucial role in Schiff base formation. The reaction is generally favored in a mildly acidic to neutral pH range (around 6-7). researchgate.net Acidic conditions can facilitate the protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine. researchgate.net However, excessively acidic conditions (low pH) can lead to the protonation of the amine nucleophile, rendering it unreactive. researchgate.net Conversely, under alkaline conditions, while the amine is a better nucleophile, the concentration of the protonated carbonyl species is reduced, which can slow down the reaction. researchgate.net

Catalytic Systems: The condensation reaction can often be accelerated by the use of acid or base catalysts.

Acid Catalysis: A catalytic amount of a weak acid, such as glacial acetic acid, is commonly added to the reaction mixture. jetir.org The acid protonates the hydroxyl group of the intermediate carbinolamine, facilitating the elimination of water to form the imine. researchgate.net

Base Catalysis: In some cases, a basic catalyst like piperidine can be employed to enhance the reaction rate. researchgate.net

The choice of solvent can also impact the reaction. Alcohols like ethanol and methanol are frequently used as they are good solvents for both the aldehyde and the amine, and they can participate in the proton transfer steps of the reaction mechanism. asianpubs.orgnih.gov Refluxing the reaction mixture is a common practice to provide the necessary activation energy for the condensation and to drive the reaction towards completion by removing the water formed. nih.gov

Ligand Chemistry and Metal Coordination

Chelation Behavior of this compound and its Derived Schiff Bases

Schiff bases derived from this compound are excellent chelating agents for a wide range of transition metal ions. ekb.egresearchgate.net Their ability to form stable metal complexes is attributed to the presence of multiple donor atoms, typically nitrogen, oxygen, and/or sulfur, which can coordinate to a central metal ion to form stable ring structures. researchgate.net

The Schiff bases derived from this compound typically act as bidentate or tridentate ligands. researchgate.net The coordination usually involves the nitrogen atom of the azomethine group and the deprotonated phenolic oxygen atom. researchgate.net In cases where the amine precursor contains additional donor groups, the resulting Schiff base can exhibit higher denticity. For example, a Schiff base synthesized from 5-chloro-salicylaldehyde and 2-(2-aminophenyl)-1H-benzimidazole acts as a tridentate ligand. researchgate.net

The chelation process involves the displacement of protons from the hydroxyl groups of the ligand and the formation of coordinate bonds between the ligand's donor atoms and the metal ion. This results in the formation of stable, often colored, coordination complexes. nih.gov The stability of these complexes is enhanced by the chelate effect, which is the increased stability of a coordination complex due to the formation of five- or six-membered rings upon chelation. jocpr.com

Synthesis and Characterization of Coordination Complexes with Transition Metal Ions

A variety of coordination complexes have been synthesized using Schiff base ligands derived from this compound with various transition metal ions, including Co(II), Ni(II), Cu(II), and VO(IV). researchgate.net The synthesis of these complexes is generally achieved by reacting the Schiff base ligand with a suitable metal salt (e.g., chloride, nitrate, or acetate) in a 1:1 or 2:1 ligand-to-metal molar ratio in a suitable solvent like ethanol or methanol. researchgate.netnih.govnih.gov The resulting metal complexes often precipitate from the solution upon refluxing and subsequent cooling. nih.gov

The characterization of these coordination complexes is carried out using a combination of spectroscopic and analytical techniques:

Elemental Analysis: Confirms the stoichiometry of the metal complexes, typically revealing a 1:1 or 1:2 metal-to-ligand ratio. researchgate.net

Infrared (IR) Spectroscopy: Provides evidence of coordination. A shift in the C=N (azomethine) stretching frequency and the disappearance of the phenolic O-H stretching band in the IR spectrum of the complex compared to the free ligand indicate the involvement of the azomethine nitrogen and the phenolic oxygen in coordination to the metal ion. ajabs.org

UV-Visible Spectroscopy: Gives information about the electronic transitions within the complex and can help in determining the coordination geometry. researchgate.net

Magnetic Susceptibility Measurements: Help to determine the geometry and the oxidation state of the central metal ion. researchgate.net

1H NMR Spectroscopy: Can be used to characterize the ligand and its diamagnetic metal complexes. The disappearance of the phenolic proton signal upon complexation confirms deprotonation and coordination. sapub.org

Mass Spectrometry: Determines the molecular weight of the complex. researchgate.net

X-ray Crystallography: Provides definitive information about the solid-state structure, including bond lengths, bond angles, and the precise coordination geometry around the metal center. researchgate.net

Analysis of Donor Atom Preferences and Coordination Geometries in Formed Complexes

The coordination of Schiff base ligands derived from this compound to transition metal ions typically occurs through the nitrogen atom of the imine group and the oxygen atom of the deprotonated phenolic group. researchgate.net This O, N-donor set leads to the formation of a stable six-membered chelate ring. scilit.com In cases where the Schiff base is derived from an amine containing additional donor atoms, such as in the case of 2-(2-aminophenyl)-1H-benzimidazole, the benzimidazole nitrogen also participates in coordination, making the ligand tridentate. researchgate.net

The coordination number and the preferred geometry of the resulting metal complexes are influenced by the nature of the metal ion, its oxidation state, and the stoichiometry of the reaction. libretexts.orglumenlearning.com Common coordination geometries observed for these complexes include square planar, tetrahedral, and octahedral. researchgate.netbccampus.ca

Table 2: Coordination Geometries of Metal Complexes with a Schiff Base Derived from 5-Chloro-salicylaldehyde and 2-(2-Aminophenyl)-1H-benzimidazole

| Metal Ion | Proposed Geometry | Coordination Number |

|---|---|---|

| Cu(II) | Square Planar | 4 |

| Ni(II) | Octahedral | 6 |

| Co(II) | Octahedral | 6 |

| VO(IV) | Octahedral | 6 |

Other Functional Group Transformations of this compound

The unique bifunctional nature of this compound, possessing both a reactive aldehyde and a nucleophilic thiol group, allows for a diverse range of chemical transformations. These reactions can be selectively directed at either functional group or involve both, leading to the synthesis of a variety of heterocyclic and acyclic compounds. This section explores several key functional group transformations beyond simple Schiff base formation, highlighting the versatility of this chlorinated thiosalicylaldehyde derivative in organic synthesis.

Thioesterification Reactions of Aldehydes with Thiols

The direct conversion of aldehydes to thioesters is a valuable transformation in organic synthesis. While specific studies detailing the thioesterification of this compound are not extensively documented in the literature, the general reactivity of aldehydes with thiols is well-established and can be extrapolated to this specific compound. Thioesterification of aldehydes typically proceeds via an oxidative coupling mechanism.

Various catalytic systems have been developed to facilitate this transformation. For instance, N-Heterocyclic Carbenes (NHCs) have been shown to catalyze the thioesterification of aromatic and aliphatic aldehydes with a range of thiols in the presence of an oxidant like phenazine nih.gov. Another approach involves the use of transition metal catalysts, such as copper or iron salts, to promote the coupling of aldehydes and thiols, often using an oxidant like tert-butyl hydroperoxide (TBHP) and sometimes employing water as a solvent acs.orgrsc.org.

Given the presence of the aldehyde functional group, this compound is expected to undergo such thioesterification reactions in the presence of an external thiol and a suitable catalytic system. The reaction would involve the initial formation of a hemithioacetal, followed by oxidation to the corresponding thioester. The electron-withdrawing nature of the chlorine atom on the aromatic ring may influence the reactivity of the aldehyde group in these transformations.

Table 1: General Methods for Thioesterification of Aldehydes with Thiols

| Catalyst/Reagent System | Oxidant | Key Features |

| N-Heterocyclic Carbene (NHC) | Phenazine | Broad substrate scope for aromatic and aliphatic aldehydes. |

| Iron Salts | tert-Butyl hydroperoxide (TBHP) | Often performed in water as a green solvent. |

| Copper Salts | tert-Butyl hydroperoxide (TBHP) | Tolerates a variety of functional groups. |

This table presents general methodologies that are expected to be applicable to this compound.

Reactions Involving the Aldehyde Moiety (e.g., in benzopyran derivative synthesis)

The aldehyde group of this compound is a key functional handle for the synthesis of various heterocyclic structures, most notably benzopyran derivatives. While direct examples using this compound are not prominent in the cited literature, the synthesis of benzopyrans from salicylaldehyde (B1680747) derivatives is a well-known and widely applied reaction class. These reactions often proceed through the generation of o-quinone methide intermediates.

One common strategy involves the Diels-Alder reaction of o-quinone methides generated from salicylaldehydes nih.govnih.gov. In this approach, the salicylaldehyde is reacted with a suitable dienophile. The reaction can be promoted by various catalysts and reaction conditions, often leading to substituted benzopyrans with high diastereoselectivity nih.gov. The presence of the thiol group in this compound would need to be considered, as it could potentially interfere or participate in the reaction, possibly requiring a protection strategy depending on the reaction conditions.

The synthesis of benzopyran derivatives is of significant interest due to their presence in a wide range of biologically active natural products and synthetic compounds. The incorporation of the chloro and thio functionalities from this compound into a benzopyran scaffold could lead to novel compounds with interesting pharmacological properties.

Reactions Involving the Thiol Moiety

The thiol group in this compound is a potent nucleophile and can participate in a variety of reactions characteristic of aromatic thiols. The reactivity of aromatic thiols is influenced by the electronic nature of the substituents on the aromatic ring. The electron-withdrawing chlorine atom in this compound would be expected to increase the acidity of the thiol proton, making it a better nucleophile in its thiolate form.

Aromatic thiols are known to participate in nucleophilic aromatic substitution (SNAAr) reactions, displacing leaving groups on activated aromatic rings acsgcipr.orgacs.org. They can also undergo Michael additions to α,β-unsaturated carbonyl compounds. Furthermore, the thiol group can be alkylated to form thioethers or oxidized to form disulfides. The specific conditions for these reactions would need to be carefully chosen to avoid side reactions involving the aldehyde group. In many cases, protection of the aldehyde may be necessary to achieve selective transformation of the thiol moiety. Aromatic thiols are also known to have higher reactivity in thiol-disulfide interchange reactions compared to their aliphatic counterparts acs.org.

Alpha-Sulfenylation Reactions of Secondary Amines with Thiosalicylaldehydes

A significant and well-documented reaction involving thiosalicylaldehydes, including by extension this compound, is the redox-neutral α-sulfenylation of secondary amines. This reaction leads to the formation of ring-fused N,S-acetals, which are important structural motifs in various biologically active compounds acs.orgnih.govnih.gov.

In this transformation, a secondary amine reacts with a thiosalicylaldehyde in the presence of a catalytic amount of a weak acid, such as acetic acid. The reaction proceeds in a redox-neutral manner, meaning that no external oxidizing or reducing agents are required acs.orgnih.gov. A broad range of secondary amines, including cyclic amines like pyrrolidine, piperidine, and morpholine, have been shown to be suitable substrates for this reaction acs.orgnih.gov.

The proposed mechanism involves the formation of a thionium ion intermediate, which then undergoes an intramolecular cyclization with the enamine derived from the secondary amine. Computational studies have indicated that the acid catalyst plays a crucial role in lowering the energy barriers for key proton transfer steps in the reaction pathway acs.org. This methodology provides an efficient and atom-economical route to valuable N,S-acetal structures.

Table 2: Examples of Secondary Amines Used in α-Sulfenylation with Thiosalicylaldehydes

| Secondary Amine | Product Type |

| Pyrrolidine | Ring-fused N,S-acetal |

| Piperidine | Ring-fused N,S-acetal |

| Morpholine | Ring-fused N,S-acetal |

| Thiomorpholine | Ring-fused N,S-acetal |

| Piperazine derivatives | Ring-fused N,S-acetal |

This table is based on the general reactivity of thiosalicylaldehydes in this reaction class and is expected to be applicable to this compound. acs.orgnih.gov

Advanced Structural Elucidation and Spectroscopic Characterization of 5 Chloro Thiosalicylaldehyde and Its Derivatives

Spectroscopic Techniques for Molecular Structure Confirmation

Spectroscopy is the primary tool for elucidating the molecular structure of 5-Chloro-thiosalicylaldehyde. Each technique probes different aspects of the molecule's quantum mechanical states, providing unique and confirmatory data.

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for confirming the substitution pattern on the aromatic ring and the identity of the functional groups.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aldehyde proton, the thiol proton, and the three aromatic protons. The aldehyde proton (CHO) typically appears as a singlet significantly downfield (around 10.0 ppm). The thiol proton (SH) signal is also a singlet, with a chemical shift that can vary but is often found between 3-5 ppm; its position is influenced by the formation of an intramolecular hydrogen bond with the carbonyl oxygen. cdnsciencepub.com The three aromatic protons will appear as multiplets in the aromatic region (7.0-8.0 ppm), with their specific shifts and coupling constants dictated by their positions relative to the electron-withdrawing chloro and aldehyde groups and the electron-donating thiol group.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides direct information about the carbon skeleton. google.com The carbonyl carbon of the aldehyde group is the most deshielded, appearing at the far downfield end of the spectrum (typically 190-200 ppm). The aromatic carbons will have distinct signals in the 120-150 ppm range. The carbon bearing the chlorine atom (C5) and the carbon bearing the thiol group (C2) will have their chemical shifts influenced by the electronegativity and shielding effects of these substituents.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: Data is inferred from spectral data of analogous compounds like 2-mercaptobenzaldehyde. cdnsciencepub.com Actual values may vary.

| ¹H NMR | Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| CHO | ~9.9 - 10.1 | Singlet (s) | |

| Ar-H | ~7.0 - 7.8 | Multiplet (m) | |

| SH | ~4.0 - 5.5 | Singlet (s) | |

| ¹³C NMR | Nucleus | Predicted Chemical Shift (δ, ppm) | |

| C=O | ~192 - 195 | ||

| C-Cl | ~128 - 132 | ||

| C-SH | ~138 - 142 | ||

| C-CHO | ~135 - 138 | ||

| Ar-C | ~125 - 136 |

IR and UV-Vis spectroscopy are used to identify functional groups and probe the electronic structure of the molecule, respectively.

Infrared (IR) Spectroscopy: The IR spectrum of this compound will display characteristic absorption bands corresponding to its functional groups. A strong absorption peak around 1660-1690 cm⁻¹ is indicative of the C=O stretch of the aromatic aldehyde. The S-H stretching vibration is typically weak and appears around 2550-2600 cm⁻¹. Aromatic C-H stretching is observed above 3000 cm⁻¹, while C=C stretching vibrations from the benzene (B151609) ring appear in the 1450-1600 cm⁻¹ region. The C-Cl bond will show a characteristic absorption in the fingerprint region, typically between 600-800 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy: As a conjugated system, this compound is expected to absorb UV light. The spectrum typically shows two main absorption bands. The more intense band, usually found at shorter wavelengths (around 250-280 nm), corresponds to the π → π* electronic transition of the aromatic ring and conjugated carbonyl group. A weaker, longer-wavelength absorption (around 320-360 nm) is attributed to the n → π* transition, involving the non-bonding electrons on the oxygen and sulfur atoms. britannica.com

Table 2: Characteristic Spectroscopic Data for this compound Note: Values are typical ranges for the specified functional groups and electronic transitions.

| IR Spectroscopy | Functional Group | Characteristic Wavenumber (cm⁻¹) |

| S-H stretch | 2550 - 2600 | |

| C=O stretch (aldehyde) | 1660 - 1690 | |

| C=C stretch (aromatic) | 1450 - 1600 | |

| C-Cl stretch | 600 - 800 | |

| UV-Vis Spectroscopy | Transition | Typical λmax (nm) |

| π → π | 250 - 280 | |

| n → π | 320 - 360 |

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of the compound. For this compound (C₇H₅ClOS), the calculated molecular weight is approximately 172.57 g/mol . A high-resolution mass spectrum would show a characteristic isotopic pattern for the molecular ion (M⁺) due to the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), with peaks appearing at m/z corresponding to [M]⁺ and [M+2]⁺. Common fragmentation patterns would likely involve the loss of the aldehyde group (-CHO), the thiol group (-SH), or a chlorine radical (-Cl).

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most powerful technique for unambiguously determining the three-dimensional structure of a molecule in the solid state. dntb.gov.ua While a specific crystal structure for this compound itself is not described in the surveyed literature, analysis of related thiosalicylaldehyde derivatives demonstrates the utility of this method. acs.orgnih.govresearchgate.net

A crystallographic analysis would provide precise atomic coordinates, from which exact bond lengths, bond angles, and torsion angles can be calculated. This would confirm the planar geometry of the benzene ring and provide structural details of the formyl and thiol substituents. Crucially, it would reveal the solid-state conformation of the molecule, including the planarity of the C-CHO group relative to the ring and the existence and geometry of the intramolecular hydrogen bond between the thiol hydrogen and the carbonyl oxygen. Furthermore, it would elucidate the intermolecular packing forces, such as van der Waals interactions or potential intermolecular hydrogen bonds, that govern the crystal lattice. scirp.org

Conformational Analysis and Tautomerism Studies

The structure of this compound is not static; it can exist in different conformations and potentially as different tautomers.

Conformational Analysis: For 2-mercaptobenzaldehyde, theoretical calculations and NMR data suggest the existence of four planar conformers, with the most stable form being the one that allows for an intramolecular hydrogen bond between the sulfhydryl proton and the carbonyl oxygen (C=O···H-S). cdnsciencepub.com This interaction provides a significant stabilization energy, estimated to be around 5.1 kJ/mol relative to non-hydrogen-bonded conformers. cdnsciencepub.com It is expected that this compound would adopt a similar, hydrogen-bonded conformation as its most stable state in nonpolar solvents.

Tautomerism: Aldehydes with an alpha-hydrogen can undergo keto-enol tautomerism. britannica.com In the case of this compound, this would be a thione-enethiol equilibrium. The molecule primarily exists as the aromatic aldehyde (the "enol" equivalent in this context). However, it is in dynamic equilibrium with its thio-keto tautomer, a cyclohexa-2,4-diene-1-thione derivative. While the aromatic aldehyde form is overwhelmingly favored due to the stability of the aromatic ring, the existence of this equilibrium is a key aspect of its reactivity. researchgate.netchemaxon.com The interconversion between these tautomers is often catalyzed by trace amounts of acid or base.

Computational and Theoretical Investigations of 5 Chloro Thiosalicylaldehyde

Quantum Chemical Studies

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), have become indispensable tools for investigating the fundamental properties of 5-Chloro-thiosalicylaldehyde at the molecular level.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. umn.edursc.org DFT calculations are widely employed to determine molecular geometries and electronic properties. nih.govnih.gov The geometry optimization of molecules is a crucial step to finding the most stable conformation, which corresponds to the minimum energy on the potential energy surface. nih.govresearchgate.net For derivatives of this compound, such as certain thiosemicarbazones, DFT calculations using functionals like B3LYP with basis sets such as 6-311G(d,p) have been utilized for geometry optimization. nih.gov These calculations provide detailed information on bond lengths, bond angles, and dihedral angles of the optimized molecular structure. mdpi.com

The electronic structure of a molecule, which includes the distribution of electrons and the energies of molecular orbitals, is also elucidated through DFT. mdpi.com These theoretical calculations have been shown to be in good agreement with experimental data, for instance, in comparing calculated vibrational frequencies with experimental IR spectra. nih.gov

| Parameter | Description | Typical Application |

|---|---|---|

| Optimized Geometry | The three-dimensional arrangement of atoms in a molecule that corresponds to the lowest energy state. | Predicting molecular shape and steric effects. |

| Vibrational Frequencies | The frequencies at which the bonds in a molecule vibrate. | Interpretation of infrared (IR) and Raman spectra. |

| Electronic Energy | The total energy of the electrons in the molecule. | Assessing molecular stability. |

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. taylorandfrancis.comwikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comyoutube.com The energy of the HOMO is an indicator of the molecule's ability to donate electrons, while the energy of the LUMO reflects its ability to accept electrons. taylorandfrancis.com A smaller HOMO-LUMO energy gap generally implies higher chemical reactivity and lower kinetic stability. researchgate.net

For thiosemicarbazone derivatives of 5-chloro salicylaldehyde (B1680747), FMO analysis has shown that the charge density in the HOMO is often located on the thiosemicarbazide (B42300) portion, while in the LUMO, it is concentrated on the (E)-1-(5-chloro-2-hydroxybenzylidene) thiosemicarbazide part. nih.gov This distribution of frontier orbitals is crucial for understanding the intramolecular charge transfer (ICT) within the molecule. nih.gov

| Parameter | Symbol | Significance |

|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | Indicates the electron-donating ability of a molecule. |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Indicates the electron-accepting ability of a molecule. |

| Energy Gap | ΔE = ELUMO - EHOMO | Relates to the chemical reactivity and stability of the molecule. researchgate.net |

Molecular Electrostatic Potential (MESP) mapping is a valuable tool for visualizing the charge distribution in a molecule and predicting its reactive sites. mdpi.comnih.gov The MESP surface displays regions of positive and negative electrostatic potential, which correspond to areas that are attractive to nucleophiles and electrophiles, respectively. nih.gov Typically, red-colored regions on an MESP map indicate negative potential (electron-rich areas), while blue-colored regions represent positive potential (electron-poor areas). nih.gov

In molecules related to this compound, MESP analysis can identify the electron-rich regions, such as those around the sulfur and oxygen atoms, which are likely sites for electrophilic attack. Conversely, electron-deficient areas, often found around hydrogen atoms, are susceptible to nucleophilic attack. This information is critical for understanding intermolecular interactions and chemical reactivity. mdpi.com

Reaction Mechanism Elucidation via Computational Methods (e.g., transition state analysis)

Computational methods are powerful for elucidating reaction mechanisms by identifying transition states and calculating activation energies. Transition state theory provides a framework for understanding the rates of chemical reactions. The study of solvolysis reactions of substituted benzyl (B1604629) chlorides, for example, has utilized computational approaches to analyze the structure of transition states. nih.gov While specific studies on the reaction mechanisms of this compound are not detailed in the provided context, the principles of transition state analysis are broadly applicable. Such studies would involve locating the transition state structure on the potential energy surface and calculating the energy barrier for the reaction, thereby providing insights into the reaction kinetics and mechanism.

Adsorption Mechanism Studies in Interfacial Phenomena (e.g., corrosion inhibition)

The application of this compound derivatives as corrosion inhibitors for metals like mild steel in acidic media has been a subject of significant research. nih.gov Computational studies, particularly DFT, are employed to understand the adsorption mechanism of these inhibitor molecules on the metal surface. mdpi.com The effectiveness of an organic molecule as a corrosion inhibitor is largely dependent on its ability to adsorb onto the metal surface, forming a protective layer. mdpi.comresearchgate.net

The adsorption process can occur through two main mechanisms: physisorption and chemisorption. Physisorption involves electrostatic interactions between the charged metal surface and the charged inhibitor molecule. mdpi.com In acidic solutions where a steel surface is positively charged, the adsorption of inhibitor molecules can be facilitated by the pre-adsorption of anions like chloride ions, which create a negatively charged surface for the protonated inhibitor to interact with. mdpi.com Chemisorption, on the other hand, involves the formation of coordinate bonds between the heteroatoms (such as sulfur, nitrogen, and oxygen) in the inhibitor molecule and the d-orbitals of the metal atoms. nih.gov DFT calculations can provide insights into the nature of these interactions by analyzing the electronic properties of the inhibitor and the metal surface.

Molecular Dynamics Simulations for Solution-Phase Behavior

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. researchgate.netnih.gov These simulations can provide valuable information about the behavior of molecules in solution, including their orientation, interactions with solvent molecules, and aggregation. researchgate.netsemanticscholar.org

For molecules like this compound and its derivatives, MD simulations can be used to model their behavior in aqueous and organic phases. researchgate.net For instance, in the context of corrosion inhibition, MD simulations can illustrate the adsorption of inhibitor molecules on a metal surface in an aqueous environment. researchgate.net These simulations can reveal the orientation of the adsorbed molecules and the nature of their interactions with the surface and surrounding water molecules, providing a dynamic picture that complements the static information obtained from quantum chemical calculations. researchgate.net

Applications of 5 Chloro Thiosalicylaldehyde in Advanced Chemical Research

Role as a Strategic Building Block in Organic Synthesis

5-Chloro-thiosalicylaldehyde serves as a valuable precursor in organic synthesis due to its multiple reactive sites. The aldehyde functional group readily participates in condensation and cyclization reactions, while the thiol group and the chloro-substituted aromatic ring provide further opportunities for constructing complex molecular architectures.

Precursor for Substituted Benzopyran Derivatives

While direct literature on the synthesis of benzopyran derivatives starting specifically from this compound is limited, the synthesis of related sulfur-containing heterocyclic structures, such as thiochromans, highlights its potential. For instance, thiosalicylaldehyde is known to react with other molecules in asymmetric reactions to produce complex structures like thiochromanyl-spirooxindoles. acs.org The general reactivity of salicylaldehydes in forming benzopyrans suggests that this compound could be a key starting material for producing 2H-thiochromenes (benzothiopyrans). The synthesis often involves the reaction of the aldehyde with a compound containing an activated methylene (B1212753) group. The presence of the sulfur atom is anticipated to impart unique biological and material properties to the resulting benzothiopyran scaffold.

Synthesis of Nitrogen and Sulfur Heterocycles

Heterocyclic compounds containing both nitrogen and sulfur atoms are of significant interest in medicinal chemistry due to their diverse biological activities. openmedicinalchemistryjournal.commdpi.com this compound is an ideal starting material for creating such molecules. The aldehyde group can condense with primary amines to form a Schiff base (imine), which can then undergo further reactions. ijiset.com For example, reaction with hydrazine (B178648) derivatives or other molecules containing multiple nitrogen atoms can lead to the formation of various heterocyclic rings.

The synthesis of complex, multi-ring systems containing nitrogen and sulfur often involves the condensation of an aldehyde with a precursor molecule that already contains a nitrogen heterocycle. mdpi.comnih.gov For example, a common strategy involves reacting an aromatic aldehyde with a compound like 4-amino-5-(1H-indol-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. mdpi.comnih.gov Depending on the reaction conditions (e.g., the type of acid catalyst), the initial Schiff base can undergo intramolecular cyclization to yield complex fused heterocyclic systems. mdpi.com The use of this compound in such reaction schemes would introduce both a chloro-substituent and a thio-functionalized ring into the final heterocyclic product, offering a pathway to novel chemical entities.

Preparation of Bioactive Ligands and Precursors to Pharmacologically Relevant Compounds (e.g., Schiff bases for antimicrobial and antiviral studies)

Schiff bases, characterized by an azomethine or imine group (>C=N–), are a class of compounds with extensive applications, including as bioactive ligands and intermediates in the synthesis of pharmaceuticals. ijiset.comnih.gov They are typically formed through the condensation of a primary amine with an aldehyde or ketone. ijiset.com this compound can be readily converted into a variety of Schiff bases by reacting it with different primary amines. These resulting ligands are significant in coordination chemistry and are precursors to potentially bioactive molecules.

While direct studies on the antimicrobial properties of Schiff bases derived from this compound are not widely documented, extensive research on the analogous compounds derived from 5-chloro-salicylaldehyde provides strong evidence for their potential pharmacological relevance. core.ac.uknih.govresearchgate.net These Schiff bases have been synthesized and tested against a range of bacterial and fungal strains, demonstrating significant antimicrobial activity. ijiset.comnih.gov For example, a series of Schiff bases obtained from the reaction of 5-chloro-salicylaldehyde and various primary amines showed notable activity against bacteria like Pseudomonas fluorescence and Escherichia coli. ijiset.com One particular derivative, (E)-4-chloro-2-((4-fluorobenzylimino)methyl)phenol, was found to have potent and broad-spectrum antimicrobial effects. nih.gov The structural similarity suggests that Schiff bases derived from this compound would also exhibit interesting biological profiles, meriting further investigation.

Table 1: Antimicrobial Activity of Selected Schiff Bases Derived from 5-chloro-salicylaldehyde (Data presented for analogous oxygen-containing compounds to indicate potential bioactivity)

| Compound Name | Target Microbe | Minimum Inhibitory Concentration (MIC) in µg/mL | Reference |

| (E)-4-chloro-2-((4-fluorobenzylimino)methyl)phenol | Escherichia coli | 1.6 | nih.gov |

| (E)-4-chloro-2-((4-fluorobenzylimino)methyl)phenol | Pseudomonas fluorescence | 2.8 | nih.gov |

| (E)-4-chloro-2-((4-fluorobenzylimino)methyl)phenol | Staphylococcus aureus | 3.4 | nih.gov |

| (E)-4-chloro-2-((4-fluorobenzylimino)methyl)phenol | Aspergillus niger | 47.5 | nih.gov |

| Schiff base derivative | Bacillus subtilis | 1.8 | ijiset.com |

Application in Corrosion Inhibition Science

The presence of heteroatoms like sulfur and nitrogen, along with the aromatic ring, makes derivatives of this compound excellent candidates for corrosion inhibitors. These molecules can adsorb onto a metal surface, forming a protective barrier that prevents contact with the corrosive medium.

Electrochemical and Gravimetric Methodologies for Inhibition Efficiency Assessment on Metal Surfaces

The effectiveness of corrosion inhibitors derived from this compound is evaluated using a combination of established techniques.

Gravimetric Method (Weight Loss): This fundamental method involves exposing a pre-weighed metal coupon to a corrosive solution (e.g., 1M HCl) with and without the inhibitor for a specific duration. nih.govub.edu The coupon is then cleaned and re-weighed. The difference in weight loss between the inhibited and uninhibited solutions allows for the calculation of the corrosion rate and the inhibitor's efficiency. Studies on related compounds show that inhibition efficiency typically increases with higher concentrations of the inhibitor. nih.govub.edu

Electrochemical Methodologies: These techniques provide insight into the kinetics of the corrosion process and the mechanism of inhibition.

Potentiodynamic Polarization (PDP): This method involves scanning the potential of the metal electrode and measuring the resulting current. scispace.comacs.org The resulting Tafel plots provide key parameters like the corrosion potential (Ecorr) and corrosion current density (icorr). scispace.com A decrease in icorr in the presence of the inhibitor indicates effective corrosion protection. By observing the shifts in the anodic and cathodic branches of the polarization curve, it can be determined if the inhibitor acts on the metal dissolution reaction, the hydrogen evolution reaction, or both (mixed-type inhibitor). researchgate.netscielo.org.mx

Electrochemical Impedance Spectroscopy (EIS): EIS is a non-destructive technique that uses a small amplitude AC signal to probe the metal/solution interface. scispace.comresearchgate.net The data, often presented as Nyquist plots, can be modeled with an equivalent electrical circuit. An increase in the charge transfer resistance (Rct) value in the presence of the inhibitor signifies the formation of a protective film on the metal surface, leading to higher inhibition efficiency. scielo.org.mx Conversely, a decrease in the double-layer capacitance (Cdl) suggests the displacement of water molecules by the adsorbing inhibitor molecules. scielo.org.mx

Table 2: Example of Electrochemical Parameters for a Thiosalicylaldehyde-derived Schiff Base on Mild Steel in 15% HCl (Data based on a representative thiosalicylaldehyde derivative to illustrate typical findings)

| Inhibitor Conc. (mg/L) | Rct (Ω cm²) | Cdl (µF cm⁻²) | Inhibition Efficiency (%) | Reference |

| 0 | 10 | 150 | - | researchgate.net |

| 50 | 150 | 80 | 93.3 | researchgate.net |

| 100 | 300 | 65 | 96.7 | researchgate.net |

| 200 | 600 | 50 | 98.3 | researchgate.net |

Adsorption Behavior and Isotherm Modeling on Metal Substrates

The protective action of inhibitors derived from this compound is primarily due to their adsorption onto the metal surface. researchgate.net Understanding this adsorption process is crucial for explaining the inhibition mechanism. Adsorption isotherms are mathematical models that describe the relationship between the concentration of the inhibitor in the solution and the extent of its coverage on the metal surface at a constant temperature. journalcsij.comresearchgate.net

To determine the most suitable isotherm, experimental data (surface coverage, θ, calculated from weight loss or electrochemical measurements) is fitted to various models. journalcsij.com

Langmuir Adsorption Isotherm: This is one of the most commonly used models in corrosion studies. scispace.comresearchgate.net It assumes that the inhibitor forms a monolayer on the metal surface, with no interaction between the adsorbed molecules. researchgate.net A linear plot of Cinh/θ versus Cinh, with a correlation coefficient close to 1, indicates that the adsorption follows the Langmuir model. researchgate.net

Other Isotherms: Depending on the system, other models like the Temkin isotherm (which considers interactions between adsorbed molecules) or the Frumkin isotherm may provide a better fit. journalcsij.com

By analyzing the isotherm, thermodynamic parameters like the standard free energy of adsorption (ΔG°ads) can be calculated. The magnitude and sign of ΔG°ads provide information about the nature of the adsorption—whether it is predominantly physical adsorption (physisorption, involving electrostatic interactions) or chemical adsorption (chemisorption, involving the formation of coordinate bonds between the inhibitor and the metal). researchgate.net Values of ΔG°ads around -20 kJ/mol or less negative are characteristic of physisorption, while values around -40 kJ/mol or more negative suggest chemisorption. researchgate.net

Advanced Materials and Catalytic Applications

The derivatives of this compound, especially Schiff base complexes, are instrumental in the development of advanced materials and catalytic systems.

Schiff bases derived from salicylaldehydes are recognized as "privileged ligands" in coordination chemistry because they can form stable complexes with a wide range of transition metals. chemijournal.com These metal complexes are often excellent catalysts for various organic transformations. researchgate.netmdpi.com The specific substituents on the salicylaldehyde (B1680747) ring, such as the chloro group in this compound, can modulate the electronic properties of the ligand and, consequently, the catalytic activity of the resulting metal complex. mdpi.com

Polymerization: Metal complexes involving these ligands can be designed as catalysts for polymerization reactions. For instance, redox-switchable catalysts have been developed where the catalytic activity for ring-opening polymerization of cyclic esters and epoxides can be turned on or off by changing the oxidation state of the central metal ion. rsc.orgtennessee.edu The ligand framework, derived from precursors like this compound, plays a crucial role in stabilizing the different oxidation states of the metal, thereby controlling the polymerization process.

Oxidation/Reduction: The ability of the Schiff base metal complexes to participate in redox reactions makes them suitable catalysts for oxidation and reduction processes. savemyexams.com For example, they can be employed in the oxidation of alcohols or the reduction of nitro compounds. The choice of the central metal ion (e.g., Copper, Cobalt, Iron) combined with the specific ligand structure allows for the fine-tuning of the catalyst's redox potential and selectivity for a desired transformation.

Schiff bases derived from salicylaldehydes and their metal complexes are a subject of intense research due to their promising luminescent properties, which are applicable in devices like Organic Light Emitting Diodes (OLEDs). d-nb.infowalshmedicalmedia.com The fluorescence in these compounds often arises from intramolecular charge transfer within the π-conjugated system. opticsjournal.net

The coordination of the Schiff base ligand to a metal ion, particularly a d¹⁰ metal like Zinc(II) or Cadmium(II), can significantly enhance luminescence intensity. walshmedicalmedia.comsemanticscholar.org This is attributed to several factors, including:

Increased Rigidity: Complexation increases the structural rigidity of the ligand, which reduces the energy loss through non-radiative vibrational pathways. walshmedicalmedia.com

Ligand-to-Metal Charge Transfer (LMCT): The formation of the complex can introduce new electronic transitions, such as Ligand-to-Metal Charge Transfer (LMCT) or Metal-to-Ligand Charge Transfer (MLCT), which can lead to strong emissions. semanticscholar.org

Tuning Emission Color: The emission properties, including wavelength (color) and quantum yield, can be tuned by modifying the substituents on the Schiff base ligand or by changing the central metal ion. semanticscholar.orgmdpi.com The chloro- and thio- groups on the this compound backbone can influence the electronic structure and thus the photophysical properties of the resulting materials. mdpi.com These materials can be processed into thin films for use in optoelectronic devices. semanticscholar.org

The ability of Schiff base ligands to form stable and often colored or fluorescent complexes with specific metal ions makes them excellent candidates for chemical sensors. researchgate.net Ligands derived from this compound can be designed as chemosensors for the detection of various metal ions. mdpi.com The sensing mechanism typically relies on a measurable change in an optical property, such as color (colorimetric sensor) or fluorescence intensity (fluorometric sensor), upon binding of the target analyte. rsc.org

For example, a sensor molecule might be non-fluorescent or weakly fluorescent on its own. Upon complexation with a specific metal ion, its fluorescence could be "turned on" or significantly enhanced. Conversely, a highly fluorescent sensor might experience fluorescence quenching ("turn-off") in the presence of a particular ion. researchgate.netrsc.org The selectivity of the sensor is determined by the specific coordination environment provided by the ligand, which dictates which metal ions can bind effectively. The presence of sulfur (from the thio- group) and nitrogen (from the imine group) as donor atoms can provide high affinity for heavy and transition metal ions. jsta.cl

Table 2: Sensing Mechanisms for Metal Ion Detection

| Sensing Mechanism | Description | Example |

|---|---|---|

| Turn-On Fluorescence | The sensor's fluorescence increases upon binding with a metal ion. | A non-fluorescent ligand becomes fluorescent after complexation. |

| Turn-Off Fluorescence | The sensor's fluorescence decreases or is quenched upon binding with a metal ion. | A fluorescent ligand-metal complex has its fluorescence quenched by a target ion. rsc.org |

| Ratiometric Sensing | The sensor exhibits two different emission peaks, and the ratio of their intensities changes upon analyte binding. | Provides a built-in correction for environmental factors. rsc.org |

| Colorimetric Sensing | A visible color change occurs when the sensor binds to the metal ion. | Easy detection by the naked eye or simple spectrophotometry. |

Ligands in Homogeneous and Heterogeneous Catalysis

Catalysts are broadly classified as homogeneous or heterogeneous based on their phase relative to the reactants. savemyexams.com Homogeneous catalysts are in the same phase as the reactants (e.g., both are dissolved in a solvent), while heterogeneous catalysts exist in a different phase (e.g., a solid catalyst in a liquid or gas reaction mixture). fiveable.me Ligands derived from this compound can be adapted for both types of catalysis.

Homogeneous Catalysis: Schiff base metal complexes are molecularly defined and typically soluble in organic solvents, making them excellent homogeneous catalysts. rsc.org This leads to high activity and selectivity because the catalytic sites are well-defined and easily accessible to the reactants. fiveable.me Industrial processes like hydroformylation and certain polymerization reactions often utilize homogeneous catalysts. uclouvain.be The main drawback is the difficulty in separating the catalyst from the product mixture, which complicates recycling. rsc.org

Heterogeneous Catalysis: To overcome the separation challenges of homogeneous systems, the catalytically active complex can be immobilized on a solid support, a process known as heterogenization. uclouvain.be A Schiff base ligand derived from this compound could be chemically anchored to materials like silica, polymers, or zeolites. The resulting solid material can then be used as a heterogeneous catalyst, which is easily separated from the reaction mixture by simple filtration and can be reused. While this improves recyclability, it can sometimes lead to lower catalytic activity compared to the homogeneous counterpart due to mass transfer limitations or changes in the active site environment. fiveable.mersc.org The synergy between the two fields aims to develop catalysts that are active, selective, stable, and recyclable. rsc.org

Emerging Research Frontiers and Future Perspectives for 5 Chloro Thiosalicylaldehyde

Integration with Supramolecular Chemistry and Self-Assembly

The field of supramolecular chemistry, which focuses on the non-covalent interactions between molecules, offers a fertile ground for the application of 5-Chloro-thiosalicylaldehyde. The presence of both hydrogen bond donors (thiol group) and acceptors (carbonyl group and chlorine atom), along with the potential for π-π stacking interactions of the aromatic ring, makes this compound an excellent candidate for the construction of complex, self-assembled supramolecular structures.

Researchers are investigating how derivatives of this compound can be designed to spontaneously organize into well-defined architectures such as nanotubes, vesicles, and gels. nih.govthieme-connect.de These self-assembled systems are driven by a combination of weak interactions, including hydrogen bonding, van der Waals forces, and hydrophobic interactions. fiveable.me The specific stereochemistry and electronic properties imparted by the chloro and thio substituents are expected to play a crucial role in directing the self-assembly process, leading to materials with unique and tunable properties.

One promising avenue of research is the use of this compound derivatives as building blocks for creating stimuli-responsive materials. By incorporating moieties that can respond to external triggers such as light, pH, or temperature, it is possible to control the assembly and disassembly of the supramolecular structures, leading to applications in areas like controlled drug release and smart sensors.

A summary of potential non-covalent interactions involving this compound in supramolecular assembly is presented below:

| Interaction Type | Participating Groups on this compound | Potential Outcome |

| Hydrogen Bonding | Thiol (-SH) as donor; Carbonyl (C=O) and Chlorine (-Cl) as acceptors | Formation of directional and stable assemblies |

| π-π Stacking | Aromatic Ring | Organization into columnar or layered structures |

| Dipole-Dipole Interactions | Carbonyl (C=O), Thiol (-SH), Chlorine (-Cl) | Contribution to the overall stability of the assembly |

| Chalcogen Bonding | Sulfur atom | Directional interaction influencing crystal packing and molecular organization nih.gov |

Advanced Applications in Molecular Recognition and Host-Guest Chemistry

Molecular recognition is a fundamental process in chemistry and biology where molecules selectively bind to one another. scispace.com this compound and its derivatives are being explored for their potential in creating sophisticated host-guest systems. mdpi.comnih.gov The thiol group, in particular, offers a soft donor site that can selectively coordinate with specific metal ions or other guest molecules. alfa-chemistry.com

The design of macrocyclic hosts incorporating the this compound unit is a key area of interest. These hosts can possess pre-organized cavities lined with functional groups capable of recognizing and binding guest molecules with high specificity. fiveable.me The chlorine substituent can be used to fine-tune the electronic properties and shape of the binding pocket, thereby enhancing the selectivity of the host for a particular guest.

Potential applications in this domain include the development of chemical sensors for the detection of environmental pollutants, the creation of new catalytic systems where the host molecule accelerates a reaction by binding to the reactants, and the design of systems for the selective extraction and separation of valuable compounds. usc.gal The ability of sulfur to participate in various non-covalent interactions, including chalcogen bonding, is a significant factor in its utility for molecular recognition. acs.orgresearchgate.net

Sustainable Synthesis and Application Development in Green Chemistry

The principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are central to modern chemical research. The development of sustainable synthetic routes to this compound and its derivatives is a critical research frontier. This includes the use of environmentally benign solvents, renewable starting materials, and catalytic methods that minimize waste. researchgate.netnih.gov

Electrochemical synthesis is one such green method being explored for the preparation of organosulfur compounds, offering a sustainable alternative to traditional synthetic approaches. nih.govrsc.org Mechanosynthesis, which involves solvent-free reactions conducted by grinding or milling, is another promising green technique for producing sulfur-containing compounds like sulfonamides.

Beyond its synthesis, the applications of this compound are also being viewed through the lens of green chemistry. For instance, Schiff base complexes derived from thiosalicylaldehyde have been investigated for the removal of heavy metal ions like Cr(VI) from wastewater, highlighting a potential application in environmental remediation. nih.gov The development of catalysts based on this compound that can operate under mild conditions and be easily recycled is another active area of research.

Key principles of green chemistry and their relevance to this compound are outlined below:

| Green Chemistry Principle | Application to this compound |

| Waste Prevention | Designing synthetic routes with high atom economy. |

| Safer Solvents and Auxiliaries | Utilizing water or other green solvents in synthesis and applications. |

| Design for Energy Efficiency | Employing methods like microwave-assisted or electrochemical synthesis to reduce energy consumption. nih.gov |

| Use of Renewable Feedstocks | Exploring bio-based starting materials for its synthesis. |

| Catalysis | Developing catalytic applications to replace stoichiometric reagents. |

Exploration in New Material Architectures

The unique chemical properties of this compound make it a valuable component for the creation of novel material architectures with advanced functionalities. Researchers are exploring its incorporation into polymers, metal-organic frameworks (MOFs), and other extended structures to impart specific properties.

For example, the thiol group can act as a coordination site for metal ions, enabling the formation of coordination polymers and MOFs. These materials can exhibit interesting properties such as porosity, which is useful for gas storage and separation, and catalytic activity. The presence of the chlorine atom can influence the electronic properties of these materials, potentially leading to applications in electronics and photonics.

Furthermore, derivatives of this compound can be used as functional monomers in polymerization reactions to create polymers with tailored properties. For instance, polymers containing this unit may exhibit enhanced thermal stability, specific metal-binding capabilities, or unique optical properties. The self-assembly of block copolymers containing segments derived from this compound is another avenue for creating well-defined nanostructures.

The exploration of this compound in these new material architectures is still in its early stages, but the initial findings suggest a promising future for this versatile compound in the development of next-generation materials.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.